2-[2-(Dimethylamino)ethyl]-1-indanone
Description
Significance of the Indanone Scaffold in Organic and Medicinal Chemistry
The indanone core is a fundamental structural motif found in numerous natural products and synthetic molecules. chemicalbook.comresearchgate.net Its importance in medicinal chemistry is well-established, with derivatives exhibiting a broad spectrum of biological activities. beilstein-journals.org The fusion of an aromatic ring with a cyclopentanone (B42830) ring provides a unique three-dimensional structure that allows for precise interactions with biological macromolecules.
Researchers have successfully synthesized a multitude of indanone derivatives that demonstrate potent pharmacological effects. researchgate.netguidechem.com These compounds are investigated for their potential use as antiviral, antibacterial, anti-inflammatory, analgesic, and anticancer agents. researchgate.net Furthermore, the indanone framework serves as a crucial intermediate in the synthesis of complex natural products and agrochemicals. nih.gov The ability to readily functionalize the scaffold at various positions allows chemists to fine-tune the electronic and steric properties of the molecule, thereby optimizing its biological activity and selectivity for a specific target. researchgate.net
| Biological Activity | Reference |
|---|---|
| Antiviral | researchgate.net |
| Antibacterial | researchgate.net |
| Anticancer | researchgate.netguidechem.combiosynth.com |
| Anti-inflammatory | researchgate.net |
| Analgesic | researchgate.net |
| Antimalarial | researchgate.net |
| Neuroprotective (e.g., Alzheimer's Disease) | researchgate.netnih.gov |
| Cardiovascular | researchgate.net |
Historical Context of Indanone Derivatives in Drug Discovery
The exploration of indanone chemistry dates back to the early 20th century, with the first reported synthesis of the parent compound, 1-indanone (B140024), occurring in 1927. researchgate.net For decades, research into indanone derivatives continued steadily within academic and industrial laboratories. However, the therapeutic potential of this class of compounds was brought to the forefront with the development and approval of Donepezil.
Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease, features a dimethoxy-substituted indanone moiety as its core structural component. beilstein-journals.orgnih.gov Its approval by the U.S. Food and Drug Administration (FDA) marked a significant milestone and catalyzed a surge of interest in the indanone scaffold as a source of new therapeutic agents. nih.gov This success story demonstrated the clinical viability of indanone-based drugs and inspired further research into related structures for various diseases. Beyond neurodegenerative disorders, the indanone scaffold is a key precursor in the synthesis of other important pharmaceuticals, including the anti-Parkinson's drug rasagiline (B1678815) and the non-steroidal anti-inflammatory drug (NSAID) sulindac. nih.gov
Overview of 2-[2-(Dimethylamino)ethyl]-1-indanone within Indanone Research
The specific compound, this compound, is a derivative of the 1-indanone core. Its chemical structure is characterized by the attachment of a dimethylaminoethyl side chain at the second position of the indanone ring.
| Property | Value |
|---|---|
| CAS Number | 3409-21-0 |
| Molecular Formula | C13H17NO |
| Molecular Weight | 203.28 g/mol |
This compound is commercially available from various chemical suppliers as a research chemical, often supplied as a hydrochloride salt. volsenchem.com Its availability facilitates its use in laboratory settings for synthetic and investigational purposes. Notably, this compound is also documented as a known impurity of Dimetindene, a histamine (B1213489) H1 receptor antagonist. chemicalbook.com
Despite its availability and relationship to an established pharmaceutical agent, detailed research findings focusing specifically on the synthesis, biological activity, and pharmacological mechanism of this compound are not extensively reported in publicly accessible scientific literature. While the broader class of 2-substituted indanones has been explored for various applications, this particular derivative remains a subject for potential future investigation to fully characterize its chemical and biological properties.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-14(2)8-7-11-9-10-5-3-4-6-12(10)13(11)15/h3-6,11H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKFCKOAHVBKLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216165 | |
| Record name | 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3409-21-0 | |
| Record name | 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3409-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(Dimethylamino)ethyl)-1-indanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003409210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.906 | |
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Synthesis and Methodologies for 2 2 Dimethylamino Ethyl 1 Indanone
Established Synthetic Routes to 2-[2-(Dimethylamino)ethyl]-1-indanone
The traditional and most widely employed methods for the synthesis of this compound involve multi-step reaction pathways. These routes are characterized by a sequence of well-defined chemical transformations, each contributing to the construction of the final molecular architecture.
Multi-step Reaction Pathways
The synthesis is typically achieved through a series of sequential reactions, including alkylation, saponification, decarboxylation, and cyclization.
A crucial step in the synthesis involves the alkylation of a suitable precursor. While direct alkylation of 1-indanone (B140024) can be challenging, a common strategy involves the alkylation of an enolizable benzyl (B1604629) Meldrum's acid derivative. orgsyn.org This approach is often preferred due to the relative ease of functionalizing Meldrum's acid derivatives under mild conditions compared to the direct alkylation of ketones, carboxylic acids, or acid chlorides. orgsyn.org
Following the alkylation step, saponification and decarboxylation are often employed to transform the intermediate into a more suitable form for the subsequent cyclization. For instance, in the synthesis of 3-arylindan-1-ones, a rhodium(II) complex-catalyzed intramolecular C-H insertion reaction is followed by hydrolysis of the carboxylic methyl ester and decarboxylation to yield the final product. nih.gov
The formation of the indanone ring system is most commonly achieved through an intramolecular Friedel-Crafts acylation. nih.govresearchgate.netnih.gov This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acid chloride. nih.govnih.govmdpi.com The direct dehydrative cyclization of 3-arylpropionic acids is considered more environmentally benign as it produces water as the only byproduct. mdpi.com However, this method often requires harsh reaction conditions, such as high temperatures. mdpi.comresearchgate.net The use of the acid chloride derivative, while generating more waste, can sometimes proceed under milder conditions. mdpi.com
Role of Specific Reagents and Reaction Conditions
The success of the synthesis of this compound and related indanones is highly dependent on the choice of reagents and the optimization of reaction conditions.
| Reagent/Condition | Role in Synthesis |
| Lewis Acids (e.g., AlCl₃, NbCl₅) | Catalyze the intramolecular Friedel-Crafts acylation by activating the acylating agent. nih.govresearchgate.netbeilstein-journals.org |
| Superacids (e.g., TfOH) | Promote the direct dehydrative cyclization of 3-arylpropionic acids. mdpi.com |
| Metal Triflates (e.g., Tb(OTf)₃) | Act as catalysts for the dehydrative cyclization of 3-arylpropionic acids at high temperatures. nih.govmdpi.com |
| n-BuLi | Used for the cyclization of precursors like 3-(2-bromophenyl)propionic acid at very low temperatures. nih.govbeilstein-journals.org |
| Thionyl Chloride (SOCl₂) | Converts carboxylic acids to their more reactive acid chloride counterparts for Friedel-Crafts acylation. nih.gov |
| Microwave Irradiation | Can significantly reduce reaction times and improve yields in Friedel-Crafts and Nazarov cyclization reactions. nih.govpreprints.org |
| Ultrasound | Used as a non-conventional energy source to promote the intramolecular Friedel-Crafts acylation. nih.govmdpi.comnih.gov |
| Q-tube™ Reactor | A sealed tube reactor that allows for direct heating under pressure, facilitating various synthetic transformations. nih.govmdpi.com |
Alternative and Non-Conventional Synthetic Approaches for Indanone Core Formation
In addition to the classical multi-step syntheses, several alternative and non-conventional methods have been developed for the formation of the indanone core, offering potential advantages in terms of efficiency, regioselectivity, and milder reaction conditions.
Palladium-catalyzed reactions have emerged as a powerful tool for indanone synthesis. These methods include the annulation of aryl iodides with unsaturated carboxylic acid anhydrides, which allows for the use of simple starting materials with excellent control over regioselectivity. nih.gov Another palladium-catalyzed approach involves the annulation reaction of o-bromobenzaldehydes with norbornene derivatives, establishing the indanone skeleton directly via C-H activation of the aldehyde group under mild conditions. acs.orgacs.org Furthermore, palladium-catalyzed divergent reactions of primary benzamides using norbornene derivatives as a switch can lead to the synthesis of indanones. rsc.org
Photochemical methods also provide a unique route to highly functionalized 1-indanones. acs.org For instance, the irradiation of certain ketones can induce a spin center shift, leading to the formation of the indanone ring system. acs.org Photochemical reactions have been shown to be efficient, sometimes proceeding in high yields and with short reaction times. nih.gov
Cyclization Reactions (e.g., Palladium-catalyzed, Rhodium-catalyzed, Nickel-catalyzed)
The formation of the 1-indanone skeleton is a critical step and can be achieved through various transition-metal-catalyzed cyclization reactions. These methods offer efficient routes to the core structure, often with high yields and selectivity.
Palladium-catalyzed Reactions: Palladium catalysts are widely used for the synthesis of indanones. One common approach is the carbonylative cyclization of unsaturated aryl iodides. organic-chemistry.org This reaction involves the insertion of carbon monoxide and subsequent intramolecular cyclization to form the five-membered ring of the indanone. While this method is general for indanones, it can be adapted for substrates bearing precursors to the desired side chain. Another palladium-catalyzed approach involves the intramolecular Heck cyclization of N-vinyl or N-allyl-2-haloanilines to form indole (B1671886) derivatives, which highlights palladium's utility in forming five-membered rings fused to an aromatic system. biosynth.com A one-pot process utilizing a multi-task palladium catalyst can be used to synthesize 2-substituted 1-indanones through base-mediated cyclization followed by alkylation. beilstein-journals.orgnih.gov
Rhodium-catalyzed Reactions: Rhodium complexes have also proven to be effective catalysts for the synthesis of indanone derivatives. Rhodium(III)-catalyzed C-H activation and annulation of benzoylcarbazoles with internal alkynes can produce variously substituted indenones. oup.com Furthermore, rhodium-catalyzed oxidative annulation of chalcones with internal alkynes can generate 3,3-disubstituted 1-indanones. researchgate.net A rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway allows for the synthesis of 2,3-substituted indanones under mild and sustainable conditions using water as the solvent. organic-chemistry.org
Nickel-catalyzed Reactions: Nickel catalysis offers a cost-effective alternative for constructing the indanone framework. Nickel-catalyzed reductive cyclization of enones can lead to indanones with high enantiomeric induction. organic-chemistry.org Additionally, a nickel-catalyzed formal exo-selective carboacylation of o-allylbenzamides with arylboronic acid pinacol (B44631) esters yields 2-benzyl-2,3-dihydro-1H-inden-1-ones. organic-chemistry.org More recently, a nickel-catalyzed intramolecular arylation of cyclopropanols has been developed for the synthesis of a broad range of substituted indanones. acs.org
The following table summarizes the key features of these transition-metal-catalyzed cyclization reactions for indanone synthesis.
| Catalyst System | Reaction Type | Key Features |
| Palladium | Carbonylative Cyclization | Utilizes unsaturated aryl halides and CO. organic-chemistry.org |
| Intramolecular Heck | Forms fused ring systems. biosynth.com | |
| One-pot Cyclization/Alkylation | Efficient for 2-substituted indanones. beilstein-journals.orgnih.gov | |
| Rhodium | C-H Activation/Annulation | Access to highly substituted indenones. oup.com |
| Oxidative Annulation | Forms 3,3-disubstituted 1-indanones. researchgate.net | |
| Tandem Carborhodium/Cyclization | Mild, aqueous conditions for 2,3-disubstituted indanones. organic-chemistry.org | |
| Nickel | Reductive Cyclization | Enantioselective synthesis. organic-chemistry.org |
| Carboacylation | Forms 2-substituted indanones. organic-chemistry.org | |
| Intramolecular Arylation | Utilizes cyclopropanol (B106826) precursors. acs.org |
Green Chemistry Principles in Indanone Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of indanones to reduce the environmental impact of chemical processes. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.
A notable green approach involves the metal- and additive-free intramolecular hydroacylation of 2-vinylbenzaldehyde, using L-proline as an efficient and environmentally benign catalyst. rsc.org This method provides a sustainable pathway to indanone scaffolds with good to excellent yields. Another green strategy is the use of task-specific ionic liquids as catalysts for the condensation reaction of indan-1,3-dione with various aldehydes to produce 2-arylidenindane-1,3-diones under solvent-free conditions at room temperature. acs.org
The synthesis of indanones from chalcones via a Nazarov cyclization reaction has been achieved using the green solvent 4-methyltetrahydropyran (4-MeTHP). elifesciences.org Although the yield was lower compared to some traditional methods, this process avoids harmful solvents and hazardous chemicals, and simplifies the work-up procedure. elifesciences.org Furthermore, the use of β-cyclodextrin as a supramolecular catalyst in water for the synthesis of indeno[1,2-b]quinoxalines from 2-indanones and o-phenylenediamines represents another green and efficient method. researchgate.net
The table below highlights some green chemistry approaches for indanone synthesis.
| Green Strategy | Catalyst/Medium | Key Advantages |
| Intramolecular Hydroacylation | L-proline | Metal- and additive-free, environmentally benign. rsc.org |
| Condensation Reaction | Ionic Liquid | Solvent-free, room temperature, high yield. acs.org |
| Nazarov Cyclization | 4-MeTHP (solvent) | Avoids harmful solvents, sustainable. elifesciences.org |
| Condensation Reaction | β-cyclodextrin/Water | Catalyst is reusable, reaction in water. researchgate.net |
Synthesis of Analogues and Derivatives Bearing the 2-[2-(Dimethylamino)ethyl] Moiety
The synthesis of analogues and derivatives of this compound often involves the introduction of the side chain onto a pre-formed indanone ring or building the molecule with the side chain already incorporated.
One potential strategy for introducing the 2-[2-(dimethylamino)ethyl] moiety is through the alkylation of 1-indanone. This can be achieved by reacting the enolate of 1-indanone with a suitable electrophile, such as 2-chloro-N,N-dimethylethanamine. Another approach is the Michael addition of dimethylamine (B145610) to a 2-vinyl-1-indanone intermediate. wikipedia.orgmasterorganicchemistry.com
Aldol Condensation Strategies
Aldol condensation is a powerful tool for forming carbon-carbon bonds and can be used to introduce substituents at the 2-position of the indanone ring, which can then be further modified to include the dimethylaminoethyl moiety. The reaction of 1-indanone with an appropriate aldehyde can lead to a 2-ylidene-1-indanone. For example, a solventless Aldol condensation of 1-indanone and 3,4-dimethoxybenzaldehyde (B141060) has been reported. acs.org This intermediate can then potentially undergo further reactions, such as reduction of the double bond and subsequent functional group transformations to install the desired side chain.
The reaction of 2-arylidene-1-indanones with 1-indanones in the presence of aqueous ethanolic NaOH can result in a Michael addition product. nih.gov This demonstrates the reactivity of the indanone system in condensation reactions.
Suzuki Coupling Reactions
Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction that can be used to form carbon-carbon bonds, typically between an organoboron compound and an organic halide. nih.govyoutube.com This reaction can be applied to a 2-halo-1-indanone to introduce various substituents at the 2-position. For instance, a 2-bromo-1-indanone (B167726) could be coupled with an organoboron reagent containing a protected aminoethyl group. Subsequent deprotection and methylation would yield the target this compound. The reactivity of halo-derivatives in Suzuki-Miyaura cross-coupling reactions has been demonstrated for various heterocyclic systems. google.com
Diversification Strategies for Structural Variation
Diversification of the this compound scaffold can be achieved through various synthetic strategies to explore structure-activity relationships. This can involve modifications at the aromatic ring, the carbonyl group, or the amino side chain.
One approach is the functionalization of the aromatic ring of the indanone core through electrophilic aromatic substitution reactions. Another strategy involves the conversion of the ketone at the 1-position to other functional groups. For example, reduction of the ketone to an alcohol, followed by etherification or esterification, can provide a range of analogues.
Furthermore, the dimethylamino group on the side chain can be modified. For instance, quaternization of the nitrogen atom or replacement of the methyl groups with other alkyl or aryl groups can lead to a diverse set of compounds. The synthesis of related structures like Dimethindene, where the indanone is replaced by an indene, also provides a pathway for diversification. rsc.org
Biological Activity and Pharmacological Research of 2 2 Dimethylamino Ethyl 1 Indanone and Its Derivatives
General Biological Activities Associated with Indanone Scaffolds
The indanone core is a versatile scaffold known for a wide range of pharmacological properties. nih.gov Research has revealed that indanone derivatives possess anti-inflammatory, analgesic, antiviral, anticancer, and antimalarial activities. rjptonline.orgnih.gov Furthermore, some derivatives have shown potential as cardiovascular drugs, insecticides, fungicides, and herbicides. nih.govbeilstein-journals.org The broad spectrum of biological activities highlights the significance of the indanone framework in the development of new therapeutic agents. nih.govnih.gov
Neuropharmacological Investigations
Indanone derivatives have been a significant focus of neuropharmacological research due to their ability to interact with key enzymes and proteins involved in neurodegenerative disorders. nih.gov
A prominent area of investigation for indanone derivatives is their role as cholinesterase inhibitors, which are crucial in managing the symptoms of Alzheimer's disease. nih.govnih.gov These compounds work by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov
Studies have shown that certain indanone derivatives can be potent inhibitors of both AChE and BChE. nih.gov For instance, a series of indanone derivatives with meta/para-substituted aminopropoxy benzyl (B1604629)/benzylidene moieties were synthesized and evaluated for their cholinesterase inhibitory activity. The inhibitory potencies (IC₅₀ values) for these compounds ranged from 0.12 to 11.92 μM against AChE and 0.04 to 24.36 μM against BChE. nih.gov One of the most potent AChE inhibitors from this series, compound 5c , had an IC₅₀ value of 0.12 μM, while the most active BChE inhibitor, compound 7b , had an IC₅₀ of 0.04 μM. nih.gov Structure-activity relationship (SAR) analysis revealed that the type of amine substitution significantly influenced the inhibitory potency, with dimethyl amine derivatives showing greater potency than piperidine (B6355638) or morpholine (B109124) derivatives. nih.gov
Another study designed a series of novel indanone derivatives as potential agents for Alzheimer's disease. nih.gov Among them, a compound with a piperidine group linked to the indanone core by a two-carbon spacer, compound 6a , demonstrated highly potent AChE inhibitory activity with an IC₅₀ of 0.0018 μM, which was 14-fold more potent than donepezil. nih.gov
| Compound | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| 5c | Acetylcholinesterase (AChE) | 0.12 |
| 7b | Butyrylcholinesterase (BChE) | 0.04 |
| 6a | Acetylcholinesterase (AChE) | 0.0018 |
Indanone derivatives have also been identified as modulators of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of monoamine neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine. nih.govnih.gov Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for conditions like Parkinson's disease and depression. nih.govnih.gov
A study on 2-heteroarylidene-1-indanone derivatives found that they are effective in vitro inhibitors of MAO-B, with IC₅₀ values ranging from 0.0044 to 1.53 μM. nih.gov These compounds also inhibited the MAO-A isoform, though with lower potency, with IC₅₀ values as low as 0.061 μM. nih.gov Structure-activity relationship analysis indicated that methoxy (B1213986) group substitution on the A-ring enhanced MAO-B inhibition. nih.gov
Another series of 2-benzylidene-1-indanone (B110557) derivatives were found to be specific and potent MAO-B inhibitors, with twelve compounds exhibiting IC₅₀ values below 0.1 μM. nih.gov The most potent MAO-A inhibition in this series was shown by compound 5g with an IC₅₀ of 0.131 μM. nih.gov Research on benzylideneindanone derivatives has also highlighted their potential as multitarget-directed ligands, with some compounds showing significant MAO-B inhibition (IC₅₀ of 7.5–40.5 μM). acs.org
| Compound Series | Target Enzyme | IC₅₀ Range (μM) |
|---|---|---|
| 2-heteroarylidene-1-indanones | MAO-B | 0.0044 - 1.53 |
| 2-heteroarylidene-1-indanones | MAO-A | as low as 0.061 |
| 2-benzylidene-1-indanones | MAO-B | <0.1 (for 12 compounds) |
| Compound 5g (2-benzylidene-1-indanone series) | MAO-A | 0.131 |
| Benzylideneindanones | MAO-B | 7.5 - 40.5 |
The aggregation of misfolded proteins, such as α-synuclein in Parkinson's disease and amyloid-beta in Alzheimer's disease, is a key pathological feature of these neurodegenerative disorders. nih.govnih.gov Indanone derivatives have emerged as promising ligands that can bind to these protein aggregates, potentially aiding in their detection and clearance. acs.orgnih.gov
A study focused on the rational design of 1-indanone (B140024) and 1,3-indandione (B147059) derivatives as ligands for α-synuclein fibrils. nih.gov Two lead candidates, compounds 8 and 32 , were found to bind to α-synuclein fibrils with high affinity, exhibiting binding constants (Kd) of 9.0 nM and 18.8 nM, respectively. researchgate.net Importantly, these compounds showed a selectivity of over 10 times for α-synuclein fibrils compared to amyloid-β and tau fibrils. researchgate.net
Furthermore, benzylideneindanone derivatives have been investigated for their ability to inhibit the self-induced aggregation of amyloid-beta (Aβ₁₋₄₂). acs.org Many of these molecules demonstrated significant inhibitory effects, with inhibition rates ranging from 10.5% to 80.1% at a concentration of 20 μM. acs.org Compound 41 from this series was particularly effective, showing an 80.1% inhibition of Aβ₁₋₄₂ aggregation and the ability to disassemble pre-formed Aβ fibrils. acs.org
The multifaceted biological activities of indanone derivatives make them promising candidates for the development of multi-target-directed ligands for neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.goveurekaselect.com By simultaneously targeting multiple pathological pathways, such as cholinesterase activity, monoamine oxidase modulation, and protein aggregation, these compounds could offer a more effective therapeutic approach. nih.govacs.org
For Alzheimer's disease, several series of indanone derivatives have been designed and synthesized with the aim of combining cholinesterase inhibition with other beneficial properties like antioxidant activity and inhibition of amyloid-beta aggregation. nih.govnih.gov For instance, compounds 9 and 14 not only exhibited potent AChE inhibitory activity (IC₅₀ = 14.8 nM and 18.6 nM, respectively) but also significantly inhibited Aβ aggregation (85.5% and 83.8% inhibition, respectively) and demonstrated antioxidant properties. nih.gov
In the context of Parkinson's disease, the MAO-B inhibitory properties of indanone derivatives are particularly relevant. nih.govnih.gov The development of potent and selective MAO-B inhibitors from the indanone scaffold could lead to new therapies for this disorder. nih.gov Furthermore, a new series of 2-arylidene-1-indanone analogues have shown potential as promising leads for designing compounds against both Parkinson's and Alzheimer's diseases. eurekaselect.com
Antimicrobial and Antifungal Activity
Beyond their neuropharmacological applications, indanone derivatives have also been investigated for their antimicrobial and antifungal properties. nih.govrjptonline.org
A study on substituted indanone acetic acid derivatives revealed that a para-fluorophenyl substituted compound (5f ) exhibited marked potency as an antimicrobial agent against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria. rjptonline.org In the same study, an ortho-methoxyphenyl derivative (5d ) showed better antifungal activity against Candida albicans and Aspergillus niger compared to other synthesized compounds. rjptonline.org
Another investigation into a series of 1-indanone derivatives found that compounds 64k and 64l displayed the highest antibacterial activity, while derivatives 64h and 64j revealed the most potent antifungal activity against organisms including Escherichia coli, Bacillus subtilis, Aspergillus niger, and Penicillium notatum. nih.govbeilstein-journals.org Furthermore, some naturally occurring 1-indanone derivatives, known as pterosins, have been reported to possess antimicrobial activity.
| Compound/Derivative | Activity | Target Organisms |
|---|---|---|
| para-fluorophenyl substituted indanone acetic acid (5f) | Antimicrobial | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi |
| ortho-methoxyphenyl indanone acetic acid (5d) | Antifungal | Candida albicans, Aspergillus niger |
| 1-Indanone derivative 64k | Antibacterial | Escherichia coli, Bacillus subtilis |
| 1-Indanone derivative 64l | Antibacterial | Escherichia coli, Bacillus subtilis |
| 1-Indanone derivative 64h | Antifungal | Aspergillus niger, Penicillium notatum |
| 1-Indanone derivative 64j | Antifungal | Aspergillus niger, Penicillium notatum |
Anticancer and Antitumor Research
Indanone derivatives have been a subject of interest in oncology research, with various analogues showing potential as anticancer agents. nih.gov
Aromatase is a key enzyme responsible for the final step in the biosynthesis of estrogens by converting androgens. youtube.com As some breast cancers are estrogen receptor-positive, inhibiting aromatase to reduce estrogen levels is a critical therapeutic strategy. youtube.com
Research into indanone-based structures has identified novel aromatase inhibitors. A dimer of 2-(4-pyridylmethyl)-1-indanone was synthesized and evaluated for its ability to inhibit human placental aromatase. nih.gov The study found that this dimer exhibited strong inhibition of the enzyme, proving to be three times more potent than the reference drug aminoglutethimide. nih.gov
| Compound | Target | IC₅₀ | Relative Potency (RP) |
|---|---|---|---|
| Dimer of 2-(4-pyridylmethyl)-1-indanone | Human Placental Aromatase | 10.2 µM nih.gov | 3 nih.gov |
| Aminoglutethimide (Reference) | Human Placental Aromatase | 18.5 µM nih.gov | 1 nih.gov |
Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription, making them established targets for anticancer drugs. nih.govmdpi.com Several compounds containing the 2-(dimethylamino)ethyl side chain have been identified as potent topoisomerase inhibitors.
DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide), which features the same side chain, is known to target both topoisomerase I and II. nih.govresearchgate.net Studies of DACA analogues have shown that the presence of a dimethylaminoethyl side chain, particularly at certain positions, increases the inhibition of topoisomerase II. researchgate.net Furthermore, a trypthantrin derivative, 7-((2-(dimethylamino)ethyl)amino)indolo[2,1-b]quinazoline-6,12-dione, which also incorporates the dimethylaminoethyl group, was identified as a topoisomerase II inhibitor more potent than the clinical drug etoposide. nih.govresearchgate.net
| Compound | Target | IC₅₀ | Notes |
|---|---|---|---|
| 7-((2-(dimethylamino)ethyl)amino)indolo[2,1-b]quinazoline-6,12-dione | Topoisomerase II | 26.6 ± 4.7 μM nih.gov | More potent than etoposide. nih.gov |
| DACA Analogs (with dimethylaminoethyl side chain) | Topoisomerase I & II | Not specified | Targets both enzymes; side chain enhances Topo II inhibition. nih.govresearchgate.net |
Derivatives containing structures related to 2-[2-(Dimethylamino)ethyl]-1-indanone have demonstrated significant cytotoxic effects against various cancer cell lines. A series of 1-aryl-2-dimethylaminomethyl-2-propen-1-one hydrochlorides showed marked cytotoxicity across approximately 55 human tumor cell lines, with a particular selective toxicity observed towards human leukemic cells. nih.gov
In research focused on topoisomerase inhibitors, an indeno[1,2-c]isoquinolin-5,11-dione derivative bearing a dimethylaminoethoxy side chain was found to be a potent inhibitor of human topoisomerase II and possessed high cytotoxicity toward HL60 (human promyelocytic leukemia) cells. researchgate.net Similarly, halogen-substituted derivatives of DACA, which contains the dimethylaminoethyl side chain, were found to be the most active in clonogenic cytotoxicity assays. nih.gov
Other Reported Biological Activities
Beyond the more extensively studied applications of indanone derivatives, research into the broader pharmacological profile of compounds like this compound has unveiled potential interactions with several key receptor systems involved in physiological and pathological processes. These include histaminic, kappa-opioid, and serotonin receptors.
Histaminic Receptor Antagonism (e.g., H1 Receptor)
The structural characteristics of this compound, particularly the presence of a dimethylaminoethyl side chain, bear a resemblance to the classic pharmacophore of histamine (B1213489) H1 receptor antagonists. These antagonists are widely used in the treatment of allergic conditions. The fundamental structure of many first-generation antihistamines includes two aromatic rings connected to a flexible ethylamine (B1201723) side chain with a terminal tertiary amine, a feature partially mirrored in the target compound.
Table 1: Histamine H1 Receptor Antagonist Activity of Related Structural Scaffolds
| Compound Class | Receptor Target | Observed Activity | Reference |
| 2-dimethylamino-5-(6)-phenyl-1,2,3,4-tetrahydronaphthalenes | Histamine H1 Receptor | Competitive Antagonism | researchgate.net |
| Tricyclic Antihistamines | Histamine H1 Receptor | Increased Affinity and Residence Time | nih.gov |
It is important to note that without direct experimental data for this compound, its activity at the H1 receptor remains speculative and would require specific in vitro binding and functional assays for confirmation.
Kappa-Opioid Receptor Agonism
The kappa-opioid receptor (KOR) is a member of the opioid receptor family that, when activated, can produce analgesia, but also less desirable effects such as dysphoria and sedation. nih.gov KOR agonists are of interest for their potential therapeutic applications, including the management of pain and addiction. nih.gov
Direct evidence for the interaction of this compound with the kappa-opioid receptor is not explicitly detailed in the available scientific literature. However, the broader class of indanone derivatives has been explored for its potential to interact with various central nervous system targets. Structure-activity relationship studies of other opioid receptor ligands have shown that modifications to the core structure can significantly impact affinity and selectivity for mu, delta, and kappa receptors. For example, in a series of indolomorphinans, specific substitutions were found to influence whether the compounds acted as agonists or antagonists at different opioid receptors.
The development of selective KOR agonists is an active area of research, with a focus on designing compounds that retain the analgesic properties while minimizing adverse effects. nih.gov The evaluation of any new compound for KOR activity would involve radioligand binding assays to determine its affinity (Ki) and functional assays to assess its efficacy (e.g., agonist or antagonist activity).
Table 2: Kappa-Opioid Receptor Activity of Related Compound Classes
| Compound Class | Receptor Target | Observed Activity | Reference |
| Indolomorphinans | Opioid Receptors (μ, δ, κ) | Agonism/Antagonism (structure-dependent) | |
| Dual Kappa-Delta Opioid Receptor Agonists | Kappa and Delta Opioid Receptors | Analgesia, Blockade of Cocaine Reward Behavior | nih.gov |
Further investigation is required to determine if the this compound scaffold possesses any affinity or functional activity at the kappa-opioid receptor.
Serotonin Receptor Agonism (for related structures)
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large and diverse family of receptors that mediate a wide range of physiological and psychological processes. The structural similarity of the 2-aminoethyl side chain in this compound to the ethylamine side chain of serotonin suggests a potential for interaction with serotonin receptors.
While direct studies on this compound are scarce, research on structurally related indole (B1671886) derivatives provides some insight. For example, 1-(2-aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole, a rotationally restricted analog of serotonin, has been shown to be a selective agonist for 5-HT2-type receptors. nih.gov This indicates that the conformation of the aminoethyl side chain is a critical determinant for affinity and selectivity at different serotonin receptor subtypes. nih.gov
Furthermore, studies on other indole derivatives have demonstrated high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net The substitution pattern on the indole ring can significantly influence the binding profile. researchgate.net It is plausible that the indanone core of this compound could serve as a bioisostere for the indole ring of serotonin, potentially allowing for interaction with certain 5-HT receptors.
Table 3: Serotonin Receptor Affinity of Structurally Related Indole Derivatives
| Compound | Receptor Subtype | Affinity (K | Reference |
| 5-chloro-N,N-dimethyltryptamine | 5-HT | High | researchgate.net |
| 5-chloro-N,N-dimethyltryptamine | 5-HT | High | researchgate.net |
| 5-chloro-N,N-dimethyltryptamine | 5-HT | High | researchgate.net |
| N,N-dimethyltryptamine | 5-HT | Good | researchgate.net |
| 1-(2-aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole | 5-HT | High Affinity and Potency | nih.gov |
The data on related structures suggests that the this compound scaffold warrants further investigation to characterize its potential interactions with the diverse family of serotonin receptors.
Structure Activity Relationship Sar Studies
Elucidating Key Structural Features for Biological Potency
The biological potency of 2-[2-(Dimethylamino)ethyl]-1-indanone and its analogs is intrinsically linked to several key structural motifs. The indanone scaffold itself serves as a crucial anchor for interaction with biological targets. Studies on related AChE inhibitors have shown that the indanone moiety can effectively replace other cyclic structures, such as a 2-isoindoline moiety, without a significant loss of inhibitory activity, underscoring the importance of this bicyclic system.
The presence and nature of the side chain at the 2-position of the indanone ring are paramount for biological activity. Specifically, the dimethylaminoethyl group plays a critical role. Research on analogous compounds has highlighted the significance of a protonated nitrogen atom within this side chain for binding to the active site of enzymes like AChE. Molecular docking and 3D-QSAR studies of 2-substituted 1-indanone (B140024) derivatives have revealed that the binding affinity can be significantly enhanced when the small protonated nitrogen moiety is replaced by a more hydrophobic and bulkier group that possesses a highly partial positive charge nih.gov. This suggests that both the charge and the steric bulk of the substituent at the terminus of the side chain are key determinants of potency.
Impact of Substituent Effects on Activity and Selectivity
The introduction of various substituents onto the indanone ring or the side chain of this compound analogs has a profound impact on their activity and selectivity.
QSAR analyses performed on a series of indanone-benzylpiperidine inhibitors of AChE have provided valuable insights into substituent effects. These studies suggest that substitutions on the indanone ring are generally more effective at enhancing inhibitory potency compared to modifications on the appended benzylpiperidine ring. This indicates that the indanone portion of the molecule likely engages in more critical interactions within the active site. The analysis also revealed that considerable space is available around the indanone ring, allowing for a range of substituents to be accommodated without causing steric hindrance.
Conversely, substitutions on the aromatic ring of the benzylpiperidine moiety in related structures are more sensitive to steric bulk. The introduction of moderate to large groups, particularly at the para position of the benzyl (B1604629) ring, has been shown to rapidly diminish inhibitory potency, presumably due to unfavorable steric interactions with the enzyme's surface.
In a study of 2-benzylidene-1-indanone (B110557) derivatives, the electronic properties of the substituents on the benzylidene ring were found to be critical for anti-inflammatory activity. Electron-donating groups, such as methoxy (B1213986) and hydroxyl groups, were generally associated with higher activity. For example, the incorporation of hydroxyl groups at the 3' and 4' positions of the benzene (B151609) ring resulted in a significant increase in the inhibition of interleukin-6 (IL-6). In contrast, compounds with electron-withdrawing substituents, such as fluoro or chloro groups, exhibited weak or no activity. This highlights the importance of electronic effects in modulating the biological response.
The following table summarizes the impact of various substituents on the activity of indanone derivatives based on findings from related studies.
| Compound Series | Substituent Position | Substituent Type | Effect on Activity | Reference |
| Indanone-benzylpiperidine AChE inhibitors | Indanone ring | Various | Substitution generally enhances potency | |
| Indanone-benzylpiperidine AChE inhibitors | Benzyl ring (para-position) | Moderate to large groups | Decreased potency due to steric hindrance | |
| 2-Benzylidene-1-indanones | Benzylidene ring | Electron-donating (e.g., -OH, -OCH3) | Increased anti-inflammatory activity | |
| 2-Benzylidene-1-indanones | Benzylidene ring | Electron-withdrawing (e.g., -F, -Cl) | Decreased or no anti-inflammatory activity |
Conformational Analysis and Bioactive Conformations
The three-dimensional arrangement of a molecule, or its conformation, is a critical factor in its interaction with a biological target. For this compound and its analogs, the flexibility of the dimethylaminoethyl side chain allows the molecule to adopt various spatial arrangements. The bioactive conformation is the specific three-dimensional structure that the molecule assumes when it binds to its target to elicit a biological response.
While direct conformational analysis of this compound is not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar compounds. Conformational analysis of 2-aminoindans, for instance, has been performed to understand their central dopaminergic effects. These studies, using molecular mechanics (MM2), have shown that the orientation of the amino group relative to the indan (B1671822) ring is crucial for activity. For potent dopamine (B1211576) receptor agonism, it has been predicted that the active enantiomer should have its nitrogen atom in an equatorial position beilstein-journals.org. This orientation places the nitrogen closer to the plane of the aromatic ring, which is considered a prerequisite for potent activity beilstein-journals.org.
Extrapolating from these findings, it is plausible that the bioactive conformation of this compound also involves a specific orientation of the dimethylaminoethyl side chain. The molecule likely folds in a way that positions the terminal nitrogen atom and the indanone core in an optimal arrangement for interaction with the binding site of its target protein. The flexibility of the ethyl linker allows for the necessary adjustments to achieve this optimal fit. Molecular docking studies on 2-substituted 1-indanone derivatives further support the importance of the spatial arrangement of the side chain for effective binding to acetylcholinesterase nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Several QSAR studies have been conducted on 1-indanone derivatives, particularly in the context of their acetylcholinesterase (AChE) inhibitory activity, providing valuable insights into the key molecular properties that govern their potency.
In one study focusing on 2-substituted 1-indanone derivatives, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models demonstrated good predictive ability, with high cross-validated (q²) and non-cross-validated (r²) coefficients nih.gov. The CoMFA model yielded a q² of 0.784 and an r² of 0.974, while the CoMSIA model produced a q² of 0.736 and an r² of 0.947, indicating robust and statistically significant models nih.gov. The contour maps generated from these models highlighted the importance of steric and electrostatic fields. The findings suggested that replacing the small protonated nitrogen moiety with a more hydrophobic and bulkier group carrying a high partial positive charge could enhance binding affinity nih.gov.
Another QSAR analysis of indanone and aurone (B1235358) derivatives as AChE inhibitors identified several key physicochemical parameters that contribute to their activity. The statistically significant model included descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), molecular diameter, and Gibbs Free Energy (G). The model achieved a correlation coefficient (r) of 0.873, indicating a strong correlation between these descriptors and the inhibitory activity.
A separate QSAR study on indanone-benzylpiperidine inhibitors of AChE constructed models for substitutions on both the indanone and benzylpiperidine rings. For the indanone ring, a significant QSAR was developed that included the magnitude of the dipole moment, the energy of the Highest Occupied Molecular Orbital (HOMO), and a specific pi-orbital wave function coefficient. The absence of a molecular shape or bulk term in this QSAR suggested that considerable space is available around the indanone ring within the enzyme's active site. For the benzylpiperidine ring, the most significant QSAR involved a representation of molecular shape (the largest principal moment of inertia) and the HOMO energy of the substituted aromatic ring.
The following table presents a summary of the statistical data from a representative QSAR study on 2-substituted 1-indanone derivatives as AChE inhibitors.
| QSAR Model | q² (Cross-validated coefficient) | r² (Non-cross-validated coefficient) | Key Descriptors | Reference |
| CoMFA | 0.784 | 0.974 | Steric and Electrostatic Fields | nih.gov |
| CoMSIA | 0.736 | 0.947 | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor Fields | nih.gov |
These QSAR models provide a quantitative framework for understanding the structure-activity relationships of this compound and its analogs, offering valuable guidance for the design of new derivatives with enhanced potency and selectivity.
Medicinal Chemistry Applications and Preclinical Evaluation
2-[2-(Dimethylamino)ethyl]-1-indanone as a Synthetic Intermediate
This compound serves as a key building block in the synthesis of more complex molecules. It is recognized as a known impurity of Dimethindene, a histamine (B1213489) H1 receptor antagonist, suggesting its role as a precursor or byproduct in the manufacturing process. chemicalbook.com Synthetic routes have been developed to produce this compound, for instance, through the cyclization of 4-(dimethylamino)-2-phenylbutanenitrile using polyphosphoric acid. mdpi.com This intermediate can then be used in subsequent reactions, such as the addition of 2-ethylpyridine (B127773) to the carbonyl group, followed by dehydration, to form molecules like Dimethindene. mdpi.com Its structural relative, (3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methanol, is a crucial starting material for the synthesis of Sumatriptan, a medication for migraines, and its impurities. researchgate.netresearchgate.net The indanone core, in general, is a foundational element for synthesizing a wide array of bioactive compounds through reactions like Friedel–Crafts acylation and alkylation. beilstein-journals.orggoogle.com
Preclinical Evaluation of this compound Derivatives
Derivatives built upon the this compound scaffold have undergone extensive preclinical testing to determine their therapeutic potential. These evaluations span from laboratory-based (in vitro) assays to studies in living organisms (in vivo).
In Vitro Efficacy and Selectivity
The in vitro evaluation of indanone derivatives has revealed their ability to interact with a variety of biological targets with high potency and selectivity.
Notably, derivatives have been designed as potent inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. nih.govnih.gov One study reported a novel indanone derivative with a piperidine (B6355638) group linked by a two-carbon spacer that exhibited an exceptionally potent inhibitory activity against acetylcholinesterase (AChE), with an IC50 value of 0.0018 µM, making it 14 times more potent than the established drug Donepezil. nih.govresearchgate.net Another series of indanone-aminopropoxy benzylidene derivatives showed AChE inhibitory potencies with IC50 values ranging from 0.12 to 11.92 μM and Butyrylcholinesterase (BChE) inhibition from 0.04 to 24.36 μM. nih.gov Furthermore, benzylidene-indenone derivatives have been identified as selective inhibitors of human butyrylcholinesterase (hBChE), with one compound showing an IC50 of 7.06 μM. researchgate.net
Beyond neurodegenerative diseases, fluorinated indanone derivatives have demonstrated high affinity and selectivity for monoamine oxidase B (MAO-B), another key target in Parkinson's and Alzheimer's diseases, with one compound showing a Ki value of 6 nM. nih.gov In the realm of anti-inflammatory research, 2-benzylidene-1-indanone (B110557) derivatives have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced expression of inflammatory cytokines like TNF-α and IL-6 in macrophages. nih.gov Other research has shown that a dimer of 2-(4-pyridylmethyl)-1-indanone is a potent nonsteroidal inhibitor of aromatase, an enzyme involved in hormone-dependent cancers, with an IC50 value of 10.2 µM, making it more potent than the reference compound aminoglutethimide. nih.gov
In Vivo Studies
Select indanone derivatives that showed promise in vitro have been advanced to in vivo studies in animal models. A fluorinated indanone derivative, [¹⁸F]6, designed for PET imaging of MAO-B, was shown to readily cross the blood-brain barrier in mice. nih.gov However, these studies also revealed the presence of metabolites that could also cross the blood-brain barrier, indicating a need for further structural modifications for this specific application. nih.gov
In a mouse model of Alzheimer's disease, an indanone-1-benzyl-1,2,3,6-tetrahydropyridine hybrid compound, designated A1, demonstrated significant improvements in cognitive and spatial memory. tandfonline.com For anti-inflammatory applications, the 2-benzylidene-1-indanone derivative, 8f, was found to significantly reduce lipopolysaccharide (LPS)-induced pulmonary inflammation in a mouse model of acute lung injury. nih.gov Studies on tryptamine (B22526) analogues containing the related 3-[2-(dimethylamino)ethyl]indole structure, which are agonists for the 5-HT1D receptor, showed good oral bioavailability in rats (62-66%). nih.gov Furthermore, in vivo experiments on indandione derivatives demonstrated their ability to inhibit carrageenan-induced paw edema, a common model for inflammation, with inhibition rates ranging from 30-57%. researchgate.net
Analogues and Derivatives as Potential Drug Candidates
The versatility of the indanone scaffold has led to the development of a wide range of analogues and derivatives with potential as therapeutic agents for numerous conditions. nih.govnih.govbeilstein-journals.org
Neurodegenerative Diseases: A primary focus has been on Alzheimer's and Parkinson's diseases. nih.gov Derivatives have been synthesized as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B). nih.govtandfonline.com Multi-target-directed ligands have been designed to simultaneously inhibit cholinesterases, prevent amyloid-beta aggregation, and chelate metal ions, addressing multiple pathological factors in Alzheimer's disease. nih.govresearchgate.net
Anti-inflammatory Agents: 2-Benzylidene-1-indanone derivatives have emerged as promising candidates for treating acute lung injury by inhibiting key inflammatory cytokines. nih.gov
Anticancer Agents: The indanone core is a structural feature of compounds with anticancer properties. beilstein-journals.org A dimer of 2-(4-pyridylmethyl)-1-indanone acts as a nonsteroidal aromatase inhibitor, a strategy used in treating certain breast cancers. nih.gov
Analgesics: Indanone tetrahydroisoquinoline derivatives have been developed as κ-opioid receptor agonists for pain relief. google.com
Antimicrobials: The indanone structure is also found in compounds with antibacterial and antiviral activities. beilstein-journals.org
Patent Literature and Drug Development Trajectories
The therapeutic potential of indanone derivatives is reflected in the extensive patent literature covering their synthesis and application. Patents describe methods for producing various substituted 1-indanones, highlighting their commercial importance. nih.govgoogle.com For example, a patent outlines the synthesis of 2,6-dimethyl-1-indanone via Friedel-Crafts acylation and alkylation reactions. google.com
Specific medical applications are also heavily patented. One patent covers indanone tetrahydroisoquinoline derivatives for use as κ-opioid receptor agonists in analgesia. google.com Another protects novel indanone derivatives as cholinesterase inhibitors for treating neurodegenerative conditions like Alzheimer's disease. google.com The development trajectory for many of these compounds begins with their identification as potent and selective agents in preclinical studies. nih.gov Promising candidates, particularly those with multi-target activity for complex diseases like Alzheimer's, are often the subject of intense research and development. guidechem.comtandfonline.com While many indanone compounds are in preclinical or clinical evaluation stages, the market approval of drugs like Donepezil and Rasagiline (B1678815), which are synthesized from indanone precursors, underscores the scaffold's significance in modern drug discovery. guidechem.com
Advanced Research Methodologies and Future Directions
Computational Chemistry and Molecular Docking Studies
Computational chemistry and molecular docking are indispensable tools in modern drug discovery, offering insights into the interactions between a ligand and its target protein at the molecular level. walisongo.ac.idump.ac.id These methods are crucial for predicting the binding affinity and conformation of a molecule within the active site of a receptor, thereby guiding the design of more potent and selective drug candidates. walisongo.ac.idchemrxiv.org
In the context of indanone derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various biological targets. For instance, research on related indanone structures has utilized molecular docking to predict their binding stability to proteins like NF-κB-p50. researchgate.net This computational approach allows researchers to visualize and analyze the non-covalent interactions, such as hydrogen bonds and electrostatic interactions, that govern the ligand-receptor complex. ump.ac.id The process typically involves preparing the 3D structures of both the ligand and the target protein, followed by a docking simulation to identify the most favorable binding poses. walisongo.ac.id The results of these simulations, often expressed as binding energy values, provide a quantitative measure of the interaction strength. walisongo.ac.id
In Vitro and Cellular Assay Development for Target Engagement
Confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug development. nih.gov In vitro and cellular assays are designed to measure this target engagement, providing crucial data on a compound's potency and mechanism of action. nih.govyoutube.com
For compounds like 2-[2-(Dimethylamino)ethyl]-1-indanone and its derivatives, a variety of assays can be employed. In vitro assays, using purified enzymes or receptors, can determine a compound's inhibitory or binding activity. For example, cell-free assays have been used to assess the inhibitory potency of compounds against enzymes like mPGES-1 and 5-LO. mdpi.com These assays often involve incubating the compound with the target protein and measuring the resulting effect on its activity. mdpi.com
Cellular target engagement assays take this a step further by assessing the interaction within a more physiologically relevant context. youtube.com Techniques like the Cellular Thermal Shift Assay (CETSA) and InCELL Pulse are used to demonstrate that a compound can enter the cell and bind to its target protein, often by measuring the increased thermal stability of the protein upon ligand binding. nih.govyoutube.com The development of such assays is crucial for validating hits from biochemical screens and for understanding the cell permeability of potential drug candidates. youtube.com
Mechanistic Investigations at the Molecular Level
Understanding the precise molecular mechanisms by which a compound exerts its biological effects is fundamental to rational drug design. For indanone derivatives, mechanistic studies aim to elucidate the signaling pathways and molecular interactions that are modulated by these compounds.
Research on structurally similar 2-benzylidene-1-indanone (B110557) derivatives has shown that they can inhibit the lipopolysaccharide (LPS)-induced expression of inflammatory cytokines like TNF-α and IL-6 in macrophages. nih.gov Further investigations have revealed that these effects can be mediated through the blockade of proinflammatory signaling pathways such as NF-κB and MAPK. nih.gov Such studies often involve a combination of techniques, including Western blotting to measure protein expression and phosphorylation, and reverse transcription-quantitative PCR (RT-qPCR) to assess gene expression levels. nih.gov By piecing together these molecular events, researchers can build a comprehensive picture of the compound's mechanism of action.
Green Chemistry Approaches in Large-Scale Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds to minimize environmental impact and improve efficiency. These approaches focus on the use of less hazardous solvents, reducing waste, and improving atom economy. rsc.org
The synthesis of this compound has been explored using various methods, some of which align with green chemistry principles. One approach involves the α-functionalization of 1-indanone (B140024) with electrophiles in more environmentally benign solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which have been shown to give better yields than traditional solvents. mdpi.com Other research has investigated sonochemical methods for the synthesis of related indanone derivatives in aqueous media, highlighting the potential for short reaction times, easy workup, and the use of water as a green solvent. nih.gov These efforts are crucial for developing sustainable and cost-effective manufacturing processes for indanone-based compounds.
Design of Multi-Target-Directed Ligands
Complex diseases like neurodegenerative disorders often involve multiple pathological pathways. nih.govresearchgate.net This has led to the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. nih.gov The indanone scaffold is a promising framework for the design of such MTDLs. nih.govresearchgate.net
The rationale behind MTDLs is that a synergistic effect can be achieved by modulating several targets involved in the disease process, potentially leading to improved efficacy and a better side-effect profile compared to single-target drugs or combination therapies. nih.gov For example, indanone derivatives have been designed to act as both acetylcholinesterase (AChE) inhibitors and metal-chelating agents, addressing both cholinergic deficits and metal-induced oxidative stress in Alzheimer's disease. researchgate.net The design of these molecules often involves combining the pharmacophoric elements of known ligands for the different targets into a single chemical entity. researchgate.net
Exploration of Novel Bioactive Indanone Scaffolds
The versatility of the indanone core structure allows for extensive chemical modification, leading to the exploration of novel bioactive scaffolds. mdpi.comnih.govnih.gov Researchers are continuously synthesizing and evaluating new indanone derivatives with the aim of discovering compounds with improved pharmacological properties and novel therapeutic applications. mdpi.comnih.gov
The synthesis of these novel scaffolds often involves multi-step reaction sequences, including annulation reactions to create fused- and spiro-frameworks, and condensation reactions to introduce diverse substituents. nih.govbeilstein-journals.org For example, 2-benzylidene-1-indanones have been synthesized and shown to possess potent cytotoxicity against various cancer cell lines. nih.gov The exploration of these new chemical spaces is essential for expanding the therapeutic potential of the indanone class of compounds and identifying new lead structures for drug development. mdpi.comnih.gov
Challenges and Opportunities in Indanone-Based Drug Discovery
Despite the promise of the indanone scaffold, there are several challenges in the development of indanone-based drugs. One of the major hurdles is achieving target selectivity, as the promiscuous nature of the indanone core can lead to off-target effects. Additionally, optimizing the pharmacokinetic properties of these compounds, such as their absorption, distribution, metabolism, and excretion (ADME), is crucial for their successful development into clinically effective drugs.
However, these challenges also present significant opportunities. The ability of indanones to interact with multiple targets can be harnessed for the rational design of MTDLs for complex diseases. nih.govresearchgate.net The development of more efficient and greener synthetic methods will facilitate the large-scale production of these compounds. mdpi.com Furthermore, the continued exploration of the vast chemical space around the indanone scaffold holds the potential for the discovery of novel drugs with unique mechanisms of action for a wide range of diseases. mdpi.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
